molecular formula C23H27N5O2S B3018976 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide CAS No. 1189449-07-7

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide

Numéro de catalogue: B3018976
Numéro CAS: 1189449-07-7
Poids moléculaire: 437.56
Clé InChI: UTFIMJIELKZCLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a heterocyclic organic molecule featuring a fused thienotriazolopyrimidinone core. Its structure includes a butyl substituent at position 4, a ketone group at position 5, and a propanamide side chain linked to a 2-phenylpropyl group. This compound’s complexity arises from its polycyclic framework, which combines thiophene, triazole, and pyrimidine rings.

Propriétés

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-3-4-13-27-22(30)21-18(12-14-31-21)28-19(25-26-23(27)28)10-11-20(29)24-15-16(2)17-8-6-5-7-9-17/h5-9,12,14,16H,3-4,10-11,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFIMJIELKZCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a novel molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound exhibits structural similarities to other bioactive molecules, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H27N5O2S
Molecular Weight437.6 g/mol
LogP4.0041
Polar Surface Area64.124 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The compound's structure includes a thieno-triazole moiety, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide . A study focusing on Polo-like Kinase 1 (Plk1) inhibitors demonstrated that derivatives of triazoloquinazolinone effectively block Plk1 activity, leading to mitotic arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicated that modifications in the side chains could enhance cellular permeability and potency against cancer cell lines such as HeLa and L363 .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell cycle regulation. By targeting Plk1, which is often overexpressed in various cancers, the compound can disrupt normal mitotic processes and promote cell death .

Case Studies

  • Study on Plk1 Inhibition : A recent publication reported that compounds derived from triazoloquinazolinone effectively inhibit Plk1 with an affinity of approximately 4.4 μM. This inhibition was associated with significant antiproliferative effects in cancer cell lines .
  • Cell Cycle Profile Analysis : Another study evaluated the effects of similar compounds on cell cycle progression and apoptosis. The results indicated that these compounds could induce G2/M phase arrest and subsequent apoptosis in treated cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analog: F084-0686

The most relevant structural analog identified is 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide (Compound ID: F084-0686) . While both compounds share the same thienotriazolopyrimidinone core and propanamide side chain, their aryl substituents differ:

  • Target compound : N-(2-phenylpropyl) group.
  • F084-0686 : N-(4-methylphenyl) group.
Table 1: Physicochemical Comparison
Property Target Compound (Estimated) F084-0686
Molecular Formula C22H25N5O2S C21H23N5O2S
Molecular Weight ~423.54 g/mol 409.51 g/mol
logP (Lipophilicity) ~3.8 (estimated) 3.4968
logSw (Water Solubility) Slightly lower than F084-0686 -3.6988
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 6 6
Polar Surface Area ~64 Ų (similar) 64.124 Ų
Key Differences:

Substituent Effects :

  • The 2-phenylpropyl group in the target compound introduces a branched alkyl chain, increasing steric bulk compared to the 4-methylphenyl group in F084-0684. This may enhance membrane permeability but reduce binding affinity to planar enzymatic pockets .
  • The methyl group in F084-0686 likely improves metabolic stability due to reduced oxidative susceptibility compared to the propyl chain .

Lipophilicity and Solubility :

  • The target compound’s higher logP (~3.8 vs. 3.4968) suggests greater lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Broader Context: Lumping Strategies for Analog Design

Evidence from lumping strategies in organic chemistry highlights that structurally similar compounds (e.g., varying aryl/alkyl substituents) are often grouped for predictive modeling . However, minor structural changes—such as switching from methylphenyl to phenylpropyl—can drastically alter pharmacokinetics. For instance:

  • Bioavailability : Bulkier substituents may hinder absorption via passive diffusion.
  • Metabolism : Longer alkyl chains (e.g., propyl) are more prone to cytochrome P450-mediated oxidation than methyl groups .

Research Implications and Gaps

Pharmacological Profiling: No direct activity data are available for the target compound. Comparative studies with F084-0686 could clarify the impact of substituent bulk on target binding.

Future Directions : Computational docking studies or in vitro assays are needed to validate the hypothesized differences in bioavailability and target engagement.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.